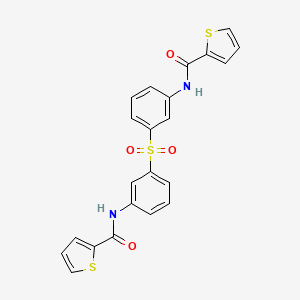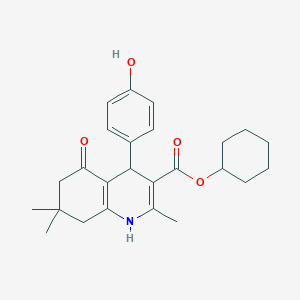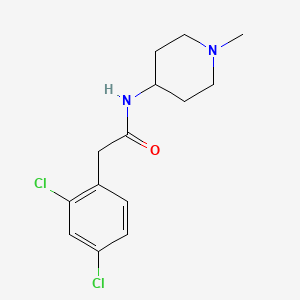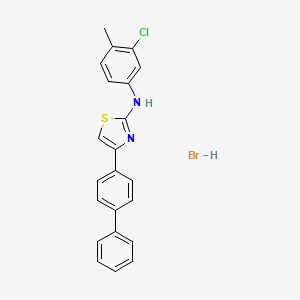
N,N'-(sulfonyldi-3,1-phenylene)di(2-thiophenecarboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(sulfonyldi-3,1-phenylene)di(2-thiophenecarboxamide), commonly known as DTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DTT is a sulfonamide-based compound that has been used in various biological studies, particularly in the field of biochemistry.
作用机制
DTT works by breaking the disulfide bonds in proteins, which results in the reduction of the protein's tertiary and quaternary structure. This reduction allows for the study of the protein's primary and secondary structure, which can provide valuable insights into the protein's function.
Biochemical and Physiological Effects:
DTT has been shown to have several biochemical and physiological effects. It has been shown to increase the solubility of proteins, which can make them easier to work with in the laboratory. DTT has also been shown to protect proteins from oxidation and denaturation, which can be beneficial in certain experiments.
实验室实验的优点和局限性
One of the main advantages of using DTT in lab experiments is its ability to break disulfide bonds in proteins. This property makes it an essential tool in protein biochemistry and allows for the study of the protein's primary and secondary structure. However, DTT can also have limitations in certain experiments. It has been shown to interfere with some protein assays, and its reducing properties can interfere with the activity of some enzymes.
未来方向
There are several future directions for the use of DTT in scientific research. One area of interest is the study of protein folding and unfolding, which can provide valuable insights into the function of proteins. DTT can also be used in the development of new drugs and therapies, particularly in the treatment of diseases that involve the misfolding of proteins. Additionally, DTT can be used in the development of new diagnostic tools for the detection of protein-related diseases.
Conclusion:
In conclusion, DTT is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an effective reducing agent that can break the disulfide bonds in proteins, which makes it an essential tool in protein biochemistry. DTT has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of DTT in scientific research, particularly in the study of protein folding and unfolding and the development of new drugs and therapies.
合成方法
The synthesis of DTT involves the reaction of 3,1-phenylenediamine with 2-thiophenecarboxylic acid followed by the addition of sulfuryl chloride. The resulting compound is then treated with ammonia to produce DTT. The synthesis of DTT is a relatively simple process and can be achieved using standard laboratory equipment.
科学研究应用
DTT has been extensively used in scientific research due to its unique properties. It is an effective reducing agent that can break the disulfide bonds in proteins, which makes it an essential tool in protein biochemistry. DTT has been used to study the structure and function of proteins, as well as to investigate the folding and unfolding of proteins.
属性
IUPAC Name |
N-[3-[3-(thiophene-2-carbonylamino)phenyl]sulfonylphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S3/c25-21(19-9-3-11-29-19)23-15-5-1-7-17(13-15)31(27,28)18-8-2-6-16(14-18)24-22(26)20-10-4-12-30-20/h1-14H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZQJHZPJLLEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=CS3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(sulfonyldibenzene-3,1-diyl)dithiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[bis(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5142219.png)
![4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)
![cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142231.png)
![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)
![4-methyl-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142246.png)

![3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5142254.png)

![5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5142270.png)


![2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5142287.png)
![2,2-diallyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5142292.png)